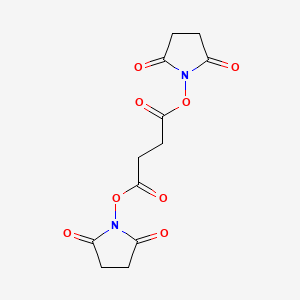

Bis(2,5-dioxopyrrolidin-1-yl) succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNFGVQUPMRCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184444 | |

| Record name | Disuccinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-60-4 | |

| Record name | Disuccinimidyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimidyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS)

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl succinate (DSS), formally known as Bis(2,5-dioxopyrrolidin-1-yl) succinate, is a cornerstone reagent in the field of bioconjugation and proteomics.[1] As a homobifunctional N-hydroxysuccinimide (NHS) ester, DSS is extensively used to covalently link interacting proteins, effectively freezing transient interactions for subsequent analysis.[2][3] This guide provides a detailed examination of its mechanism of action, experimental protocols, and the critical parameters governing its use.

Core Mechanism of Action: Amine-Reactive Crosslinking

The functionality of DSS is rooted in its two N-hydroxysuccinimide (NHS) ester groups located at either end of a succinate spacer.[4] These NHS esters are highly reactive towards nucleophilic primary amines, which are abundantly available in proteins.[5][6] The primary targets are the ε-amino group of lysine side chains and the α-amino group at the N-terminus of polypeptide chains.[6][7]

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][5] This reaction is most efficient in a pH range of 7 to 9.[7][8] Below this range, the amine groups are largely protonated and thus non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis.[2][7]

While DSS is highly selective for primary amines, some side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, though these are less significant.[9][10]

The water-insoluble and hydrophobic nature of DSS allows it to permeate cell membranes, making it a valuable tool for intracellular crosslinking.[7][11] For applications requiring crosslinking of cell-surface proteins without membrane permeation, its water-soluble analog, BS3 (Bis(sulfosuccinimidyl) suberate), is typically used.[7]

Quantitative Data for Experimental Design

Successful crosslinking experiments require careful control of reaction parameters. The following table summarizes key quantitative data for the use of DSS.

| Parameter | Value / Range | Source(s) |

| Molecular Weight | 368.34 g/mol | [8] |

| Spacer Arm Length | 11.4 Å | [8] |

| Optimal Reaction pH | 7.0 - 9.0 | [2][7][8] |

| Recommended Molar Excess | 10-fold (for protein > 5 mg/mL) 20- to 50-fold (for protein < 5 mg/mL) | [7][12] |

| Final Concentration | 0.25 - 5 mM | [7][8] |

| Reaction Time | 30 - 60 minutes at Room Temperature 2 - 3 hours on Ice | [7][8][12] |

| Quenching Reagent | Tris, Glycine, or Lysine | [8][13] |

| Quenching Concentration | 10 - 50 mM (final concentration) | [7][13] |

| Quenching Time | 15 minutes at Room Temperature | [7][12] |

Experimental Protocols

The following sections provide detailed methodologies for typical crosslinking experiments using DSS.

This protocol outlines the steps for crosslinking purified proteins or proteins in a cell lysate.

1. Materials and Reagent Preparation

-

DSS Stock Solution: DSS is moisture-sensitive and should be stored desiccated at -20°C.[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][8] Immediately before use, dissolve DSS in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 25 mM). Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[7][13]

-

Conjugation Buffer: Use a non-amine-containing buffer with a pH between 7 and 9. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[7][13] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins for reaction with DSS.[2]

-

Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, glycine, or lysine at pH 7.5.[13] This will be used to stop the crosslinking reaction.

2. Crosslinking Procedure

-

Prepare the protein sample in the chosen conjugation buffer. If the sample is in an amine-containing buffer, it must be exchanged via dialysis or gel filtration.[12]

-

Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[7]

-

Mix gently and incubate the reaction. For most applications, incubating for 30-60 minutes at room temperature is sufficient.[7][8] Alternatively, the reaction can be performed for 2 hours on ice to slow the reaction rate.[7]

3. Quenching and Downstream Processing

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7]

-

Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[7][12]

-

The crosslinked sample is now ready for analysis. Unreacted DSS and quenching buffer can be removed by methods such as dialysis or gel filtration if necessary.[8]

-

Analyze the crosslinked products using techniques like SDS-PAGE, Western blotting, or mass spectrometry.[14]

DSS's membrane permeability allows for the crosslinking of proteins within living cells.[3][7]

1. Cell Preparation

-

Harvest cells and wash them three times with an ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing components from the culture medium.[7]

-

Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.[7]

2. Crosslinking and Quenching

-

Prepare the DSS solution in DMSO immediately before use.

-

Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[7]

-

Incubate the mixture for 30 minutes at room temperature.[7]

-

Quench the reaction by adding a quenching solution (e.g., 1 M Tris, pH 7.5) to a final concentration of 10-20 mM.[7]

-

Incubate for 15 minutes at room temperature to stop the reaction.[7]

-

The cells can now be pelleted and lysed for further analysis of the crosslinked protein complexes.

Visualizations

The following diagrams illustrate the chemical mechanism, experimental workflow, and logical relationships involved in DSS crosslinking.

Caption: Chemical reaction mechanism of DSS with primary amines on two proteins.

Caption: General experimental workflow for protein crosslinking using DSS.

Caption: Logical relationships influencing DSS crosslinking efficiency.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 30364-60-4 [smolecule.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DSS Crosslinker 100 mg CAS 68528-80-3 - Disuccinimidyl suberate (DSS) - ProteoChem [proteochem.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. DSS (disuccinimidyl suberate), No-Weigh™ Format - FAQs [thermofisher.com]

- 14. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Structure and Reactivity of NHS Ester Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive crosslinkers that have become indispensable tools in the fields of biotechnology, drug development, and diagnostics. Their ability to efficiently form stable amide bonds with primary amines on biomolecules under physiological conditions makes them ideal for a wide range of applications, from antibody-drug conjugates (ADCs) to protein immobilization and immunoassays. This technical guide provides a comprehensive overview of the structure, reactivity, and application of NHS ester crosslinkers, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their bioconjugation endeavors.

The Chemistry of NHS Ester Crosslinkers: Structure and Reaction Mechanism

At its core, an NHS ester is a carboxylic acid that has been activated with N-hydroxysuccinimide. This activation renders the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, which are abundantly found on the N-terminus of proteins and on the side chains of lysine residues.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond between the crosslinker and the target molecule.[1][2]

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the crosslinker by converting the ester back to a carboxylic acid. The rate of hydrolysis is significantly influenced by pH and temperature, becoming more rapid at higher pH values.[3][4] This competition between aminolysis and hydrolysis is a key factor to consider when designing crosslinking experiments.

Quantitative Data on NHS Ester Reactivity and Stability

The efficiency of an NHS ester crosslinking reaction is dependent on several factors, with pH and temperature being the most critical. The following tables summarize key quantitative data to guide the optimization of your experimental conditions.

Table 1: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

| 7.0 | Room Temperature | ~1 hour (estimated) |

| 8.5 | Room Temperature | Minutes |

Data compiled from multiple sources.[3][4][5]

Table 2: Recommended Reaction Conditions for NHS Ester Crosslinking

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Balances amine reactivity with the rate of hydrolysis. Higher pH increases reactivity but also hydrolysis.[3][6] |

| Temperature | 4°C to Room Temp. | Lower temperatures can be used to slow down hydrolysis, especially for long incubation times.[7] |

| Reaction Time | 30 min - 2 hours | Dependent on the concentration of reactants and the desired degree of labeling.[7] |

| Buffer | Phosphate, Borate, Carbonate, HEPES | Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for the NHS ester.[3] |

Table 3: Common Homobifunctional NHS Ester Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable |

| DSS (disuccinimidyl suberate) | 11.4 | No | Yes |

| BS3 (bis[sulfosuccinimidyl] suberate) | 11.4 | Yes | No |

| DSG (disuccinimidyl glutarate) | 7.7 | No | Yes |

| BS(PEG)₅ | 21.7 | Yes | No |

| BS(PEG)₉ | 35.7 | Yes | No |

Data compiled from multiple sources.[8][9]

Reactivity with Other Amino Acids: Beyond Primary Amines

While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly under certain conditions. It is important for researchers to be aware of these potential off-target reactions.

Systematic studies have shown that in addition to lysine and the N-terminus, serine, threonine, and tyrosine residues can also react with NHS esters, especially when they are in proximity to other reactive residues or when the primary amine targets are less accessible.[10][11] The reactivity with these hydroxyl-containing amino acids is generally lower than with primary amines and is more pronounced at a slightly acidic to neutral pH.[12] Some studies indicate that at pH 6.0, the reaction with tyrosine can be favored over lysine.[12] One study on a specific NHS-ester-alkyne probe found the following distribution of labeled sites in a mouse liver proteome: lysines (~50%), serines (~17-18%), threonines (~17-18%), with minor labeling of tyrosines, arginines, and cysteines.[13]

Experimental Protocols

The following are detailed methodologies for common applications of NHS ester crosslinkers.

Protocol for Antibody Labeling with an NHS Ester-Activated Fluorophore

This protocol describes the general procedure for conjugating a fluorescent dye to an antibody.

Materials:

-

Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

NHS ester-activated fluorophore

-

Anhydrous DMSO or DMF

-

1 M Sodium Bicarbonate, pH 8.3

-

Quenching solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction tubes

Procedure:

-

Prepare the Antibody:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze against an amine-free buffer like PBS.

-

Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

-

-

Prepare the NHS Ester Stock Solution:

-

Immediately before use, dissolve the NHS ester-activated fluorophore in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Perform the Conjugation Reaction:

-

Add the NHS ester stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Quench the Reaction:

-

Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by reacting with any excess NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Separate the labeled antibody from unreacted fluorophore and other byproducts using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the conjugated antibody.

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the fluorophore.

-

Protocol for Protein Immobilization on a Surface

This protocol outlines the steps for covalently attaching a protein to a surface activated with NHS esters.

Materials:

-

Surface with carboxyl groups (e.g., carboxyl-functionalized beads, plates, or sensors)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Protein solution (in Coupling Buffer)

-

Blocking Buffer: 1 M Ethanolamine or 100 mM Tris-HCl, pH 7.5

-

Wash Buffer: PBS with 0.05% Tween-20

Procedure:

-

Activate the Surface:

-

Prepare a solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 3 mg/mL) in Activation Buffer.

-

Incubate the carboxyl-functionalized surface with the EDC/NHS solution for 15-30 minutes at room temperature.

-

Wash the surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.

-

-

Immobilize the Protein:

-

Immediately add the protein solution to the activated surface.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Block Unreacted Sites:

-

Remove the protein solution and wash the surface with Coupling Buffer.

-

Add the Blocking Buffer to the surface and incubate for 30-60 minutes at room temperature to quench any remaining active NHS esters.

-

-

Final Wash:

-

Wash the surface extensively with Wash Buffer to remove non-covalently bound protein and blocking agents.

-

The surface with the immobilized protein is now ready for use.

-

Applications in Drug Development and Research

The versatility of NHS ester chemistry has led to its widespread adoption in various areas of drug discovery and life sciences research.

-

Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stable amide bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.

-

PROTACs (Proteolysis-Targeting Chimeras): In the development of PROTACs, which are designed to induce the degradation of specific proteins, NHS esters can be used to conjugate a protein-targeting ligand to an E3 ligase-binding ligand.

-

Immunoassays: The immobilization of antibodies or antigens onto solid supports like microplates or beads using NHS ester chemistry is a fundamental technique in the development of ELISAs and other immunoassays.

-

Protein-Protein Interaction Studies: Homobifunctional NHS ester crosslinkers can be used to covalently link interacting proteins, allowing for their identification and the study of their complexes.

-

Biomaterial Functionalization: NHS esters are used to modify the surfaces of biomaterials and nanoparticles to enhance biocompatibility and for targeted drug delivery.

Conclusion

NHS ester crosslinkers are powerful and versatile reagents that have fundamentally impacted bioconjugation chemistry. A thorough understanding of their structure, reactivity, and the factors that influence their performance is crucial for their successful application. By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can leverage the power of NHS ester chemistry to advance their work in drug development, diagnostics, and fundamental biological research. This guide provides the foundational knowledge and practical protocols to enable scientists and professionals to effectively utilize these essential tools.

References

- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DK [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. neb.com [neb.com]

- 8. interchim.fr [interchim.fr]

- 9. interchim.fr [interchim.fr]

- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(2,5-dioxopyrrolidin-1-yl) succinate: Spacer Arm Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,5-dioxopyrrolidin-1-yl) succinate, also commonly known as disuccinimidyl succinate (DSS), is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. Its utility in covalently linking proteins and other biomolecules has made it a valuable tool in various fields, including proteomics, drug discovery, and diagnostics. This guide provides a comprehensive overview of the spacer arm characteristics of this compound, its flexibility, and detailed protocols for its application in studying protein-protein interactions.

This compound is a non-cleavable and cell membrane-permeable crosslinker.[1] It possesses two NHS esters at either end of a succinate spacer, which readily react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1] This reaction is most efficient at a pH range of 7 to 9. The molecular formula of this compound is C₁₂H₁₂N₂O₈, and its molecular weight is 312.23 g/mol .

Spacer Arm Length and Flexibility

The spacer arm of a crosslinker is a critical determinant of its utility, dictating the distance between the reactive groups and influencing which protein residues can be successfully crosslinked.

Quantitative Data on Spacer Arm Length

For comparison, the spacer arm lengths of other common NHS-ester crosslinkers are provided in the table below.

| Crosslinker | Abbreviation | Spacer Arm Length (Å) |

| Bis(2,5-dioxopyrrolidin-1-yl) suberate | DSS | 11.4 |

| Bis(2,5-dioxopyrrolidin-1-yl) glutarate | DSG | 7.7 |

| This compound | DSS | ~6.1 (calculated) |

Conformational Flexibility of the Succinate Spacer

The four-carbon succinate spacer arm of this compound exhibits considerable conformational flexibility due to the free rotation around the carbon-carbon single bonds. This flexibility allows the reactive NHS esters to orient themselves in various spatial arrangements, accommodating a range of distances between target amine groups on proteins.

The conformational landscape of the succinate moiety is primarily governed by the torsional angles of its carbon backbone. Studies on succinic acid have shown that it can adopt both gauche and anti conformations. This inherent flexibility means that the end-to-end distance of the spacer arm is not fixed but rather exists as a distribution of lengths, with the fully extended conformation being just one possibility. This dynamic nature is advantageous as it increases the probability of successful crosslinking between proximal amine residues that may not be optimally positioned for a rigid crosslinker.

Experimental Protocols

The following protocols provide a general framework for using this compound for protein crosslinking studies. Optimization may be required for specific applications.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Materials:

-

Succinic acid

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dioxane

-

Anhydrous ethyl acetate

-

Stir plate and stir bar

-

Round bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve succinic acid and NHS in anhydrous dioxane in a round bottom flask.

-

Slowly add a solution of DCC in anhydrous dioxane to the stirred mixture at room temperature.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.

-

Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Protein Crosslinking with this compound

This protocol outlines the general steps for crosslinking proteins in solution.

Materials:

-

Purified protein sample in an amine-free buffer (e.g., PBS, HEPES)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer (for identification of crosslinked peptides)

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) as these will compete with the protein for reaction with the crosslinker. The optimal pH for the reaction is between 7 and 9.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM. The crosslinker is moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent quickly.

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. The final concentration of the crosslinker typically ranges from 0.25 to 5 mM, and a 10- to 50-fold molar excess of the crosslinker over the protein is often used. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Analysis of Crosslinked Products:

-

SDS-PAGE: Analyze the crosslinked protein mixture by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

-

Mass Spectrometry: For detailed analysis of crosslinked sites, the protein sample is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by mass spectrometry. Specialized software is then used to identify the crosslinked peptides.

-

Purification of Crosslinked Proteins

After the quenching step, it is often necessary to remove unreacted crosslinker and quenching reagents. This can be achieved through various methods:

-

Dialysis: Dialyze the sample against an appropriate buffer to remove small molecules.

-

Gel Filtration (Desalting): Use a desalting column to separate the crosslinked proteins from smaller molecules.

-

Centrifugation: For insoluble crosslinked complexes, centrifugation can be used to pellet the complexes.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for protein crosslinking experiments.

Caption: General workflow for in vitro protein crosslinking.

Caption: Workflow for in vivo protein crosslinking.

Application in Studying Signaling Pathways: A Case Study in Apoptosis

Chemical crosslinking is a powerful technique to capture transient protein-protein interactions that are crucial for signal transduction. The apoptosis, or programmed cell death, pathway involves a complex cascade of protein interactions. This compound can be employed to stabilize these interactions for subsequent identification and characterization.

For instance, in the extrinsic apoptosis pathway, the binding of a death ligand (e.g., FasL) to its receptor (e.g., Fas) triggers the recruitment of adaptor proteins like FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). The interactions within the DISC can be transient. By applying this compound to cells undergoing apoptosis, these transient interactions can be covalently captured.

Caption: Extrinsic apoptosis pathway initiated by Fas ligand.

By crosslinking, purifying the DISC, and analyzing its components by mass spectrometry, researchers can identify the key proteins involved and map their interaction interfaces. The relatively short spacer arm of this compound makes it particularly suitable for capturing very close protein interactions within such complexes.

Conclusion

This compound is a versatile and valuable tool for researchers studying protein-protein interactions. Its short, flexible spacer arm allows for the covalent capture of proximal protein residues, providing crucial distance constraints for structural and functional studies. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful application of this crosslinker in diverse research settings, from elucidating the architecture of protein complexes to dissecting the intricate networks of cellular signaling pathways. As with any chemical biology technique, careful optimization and validation are key to obtaining reliable and insightful results.

References

In-Depth Technical Guide: pH-Dependent Hydrolysis Rate of Bis(2,5-dioxopyrrolidin-1-yl) succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Bis(2,5-dioxopyrrolidin-1-yl) succinate, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. A critical understanding of its stability in aqueous solutions at various pH levels is paramount for its effective use in bioconjugation, proteomics, and drug development. This document details the underlying chemistry, presents available quantitative data on its hydrolysis rate, outlines experimental protocols for its measurement, and provides visual representations of the relevant chemical pathways.

Introduction to this compound and its Hydrolytic Pathway

This compound, often referred to as disuccinimidyl succinate, is a widely utilized crosslinking reagent. Its utility stems from the two N-hydroxysuccinimide ester functional groups, which react primarily with primary amines on proteins and other biomolecules to form stable amide bonds. However, in aqueous environments, these reactive esters are susceptible to hydrolysis, a competing reaction that cleaves the ester bond and renders the crosslinker inactive for conjugation.

The rate of this hydrolysis is profoundly influenced by the pH of the solution. Generally, the hydrolysis of NHS esters is significantly accelerated under basic conditions due to the increased concentration of hydroxide ions, which act as nucleophiles. Conversely, under acidic conditions, the ester is more stable. This pH-dependent stability is a critical parameter to control in experimental design to ensure efficient crosslinking while minimizing reagent inactivation.

Quantitative Analysis of Hydrolysis Rates

The table below summarizes the half-life of a commonly used N-hydroxysuccinimide ester, which can be used as a reasonable approximation for the stability of this compound. It is important to note that the exact rates may vary depending on the specific succinate backbone.

| pH | Approximate Half-life |

| 7.0 | ~7 hours |

| 7.4 | >120 minutes |

| 8.3-8.5 | Optimal for Aminolysis |

| 9.0 | ~9 minutes |

Note: This data is compiled from studies on various NHS esters and should be considered as an estimation for this compound.[1][2]

Experimental Protocol for Measuring Hydrolysis Rate

The rate of hydrolysis of this compound can be determined by monitoring the release of N-hydroxysuccinimide (NHS) over time, which absorbs light at approximately 260 nm.[3]

Materials

-

This compound

-

Amine-free buffers at various pH values (e.g., phosphate, borate)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial stock solution

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

0.5-1.0 N NaOH for complete hydrolysis control

Procedure

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup:

-

Equilibrate the desired amine-free buffer to the target temperature (e.g., 25°C).

-

Add a small volume of the stock solution to the pre-warmed buffer in a quartz cuvette to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).

-

Immediately mix the solution thoroughly.

-

-

Spectrophotometric Measurement:

-

Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 260 nm at regular time intervals.

-

Continue monitoring until the absorbance reaches a plateau, indicating the completion of hydrolysis.

-

-

Data Analysis:

-

The concentration of released NHS can be calculated using its molar extinction coefficient (ε ≈ 9700 M⁻¹cm⁻¹ at 260 nm in the presence of a base to ensure complete ionization of NHS).[3]

-

Plot the concentration of NHS released versus time.

-

The initial rate of hydrolysis can be determined from the initial slope of this curve.

-

To determine the half-life (t₁/₂), plot the natural logarithm of the remaining active ester concentration versus time. The slope of the resulting linear plot will be equal to -k, where k is the pseudo-first-order rate constant. The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k.

-

Visualization of Reaction Pathways

The following diagrams illustrate the key chemical reactions involving this compound in an aqueous environment.

Caption: Hydrolysis of this compound.

Caption: Competing aminolysis and hydrolysis pathways.

Conclusion

The hydrolytic stability of this compound is a critical factor that must be carefully considered to achieve successful and reproducible bioconjugation. The rate of hydrolysis is highly pH-dependent, with significantly increased instability at alkaline pH. Researchers and drug development professionals should perform conjugation reactions at a pH that balances the reactivity of primary amines with the stability of the NHS ester, typically in the range of pH 7.0 to 8.5. For applications requiring longer reaction times, conducting the reaction at a lower pH and/or lower temperature can help to minimize the impact of hydrolysis. The experimental protocol provided in this guide allows for the empirical determination of the hydrolysis rate under specific experimental conditions, enabling the optimization of conjugation strategies.

References

An In-depth Technical Guide to the Membrane Permeability of Disuccinimidyl Suberate (DSS) for Intracellular Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Disuccinimidyl suberate (DSS), a chemical crosslinker, with a specific focus on its membrane permeability for studying intracellular protein-protein interactions. We will delve into its physicochemical properties, mechanism of action, and provide detailed protocols for its application, supported by quantitative data and workflow visualizations.

Introduction to DSS Crosslinker

Disuccinimidyl suberate (DSS) is a homobifunctional crosslinking agent widely used to stabilize protein-protein interactions.[1] It consists of two N-hydroxysuccinimide (NHS) esters at either end of an 8-carbon (11.4 Å) spacer arm.[2][3] These NHS esters react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[2][4] A key characteristic of DSS for intracellular studies is its membrane permeability, which allows it to traverse the cell membrane and crosslink proteins within their native cellular environment.[3][5][6] This feature is critical for capturing weak or transient interactions that might be lost during cell lysis.[5]

Physicochemical Properties and Mechanism of Action

The utility of DSS in intracellular crosslinking stems directly from its chemical structure. It is a hydrophobic, lipophilic molecule that lacks charged groups, properties that facilitate its passage across the lipid bilayer of the cell membrane.[4][7] This contrasts sharply with its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3), which contains charged sulfonate groups that render it membrane-impermeant and thus ideal for crosslinking proteins on the cell surface.[2][4]

The reaction of DSS with proteins is a single-step process that occurs optimally at a pH range of 7 to 9.[2][5] The NHS ester reacts with a primary amine, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.

Caption: Mechanism of DSS crosslinking with primary amines on proteins.

Quantitative Data Summary

Effective crosslinking requires careful optimization of reagent concentrations and reaction conditions. The following tables summarize key quantitative parameters for using DSS.

Table 1: Physicochemical Properties of DSS and Related Crosslinkers

| Property | DSS (Disuccinimidyl suberate) | BS3 (Bis[sulfosuccinimidyl] suberate) | DSG (Disuccinimidyl glutarate) | DSSO (Disuccinimidyl sulfoxide) |

| Molecular Weight | 368.34 g/mol [5] | 572.43 g/mol [4] | 326.26 g/mol | 384.39 g/mol |

| Spacer Arm Length | 11.4 Å[3] | 11.4 Å[4] | 7.7 Å[2] | 10.1 Å[2] |

| Membrane Permeable | Yes [3] | No[2] | Yes[2] | Yes[2] |

| Water Soluble | No (dissolve in DMSO/DMF)[5][7] | Yes[7] | No (dissolve in DMSO/DMF)[8] | No (dissolve in DMSO/DMF)[2] |

| Cleavable | No[5] | No[2] | No[2] | Yes (MS-cleavable)[2] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester[2] | Sulfo-NHS Ester[2] | N-hydroxysuccinimide (NHS) Ester[2] | N-hydroxysuccinimide (NHS) Ester[2] |

| Target Residue | Primary Amines (e.g., Lysine)[5] | Primary Amines[2] | Primary Amines[2] | Primary Amines[2] |

Table 2: Recommended Reaction Conditions for DSS Crosslinking

| Parameter | In Vivo / Intracellular Crosslinking | In Vitro Crosslinking (Purified Proteins) |

| DSS Concentration | 1 - 5 mM[4][7] | 0.25 - 5 mM[4][7] |

| Molar Excess | Empirically determined | 10-fold (for protein > 5mg/mL)[4][7] 20- to 50-fold (for protein < 5mg/mL)[4][7] |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0[4] | Phosphate, HEPES, Bicarbonate, or Borate buffers, pH 7-9[4][7] |

| Incubation Time | 10 - 45 minutes at Room Temperature[9][10] | 30 minutes at Room Temperature or 2 hours at 4°C[4][7] |

| Quenching Reagent | 20-100 mM Tris or Glycine, pH 7.5-8.0[4][9] | 20-50 mM Tris or Glycine[4][7] |

| Quenching Time | 15 minutes at Room Temperature[9] | 15 minutes at Room Temperature[4][7] |

Experimental Protocols and Workflows

Successful intracellular crosslinking requires a systematic approach, from cell preparation to downstream analysis. The choice between an intracellular (in vivo) or extracellular crosslinker is a critical first step.

References

- 1. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. DSS | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. interchim.fr [interchim.fr]

- 8. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 10. epigenome-noe.net [epigenome-noe.net]

An In-Depth Technical Guide to the Synthesis and Purity of Bis(2,5-dioxopyrrolidin-1-yl) succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis(2,5-dioxopyrrolidin-1-yl) succinate, a widely used homobifunctional crosslinking agent. This document details the underlying chemical principles, experimental protocols, and analytical methods to ensure the production of a high-purity reagent critical for applications in bioconjugation, drug delivery, and diagnostics.

Introduction

This compound, also known as Disuccinimidyl succinate (DSS), is a chemical compound with the molecular formula C₁₂H₁₂N₂O₈ and a molecular weight of 312.23 g/mol .[1] It is a valuable tool in biotechnology and pharmaceutical sciences due to its ability to form stable amide bonds with primary amino groups on biomolecules, such as the lysine residues in proteins. This property allows for the covalent crosslinking of proteins, the conjugation of peptides to carrier molecules, and the development of antibody-drug conjugates (ADCs). The symmetrical nature of DSS, with two N-hydroxysuccinimide (NHS) esters separated by a four-carbon succinate spacer, makes it an ideal reagent for creating well-defined and stable linkages.

This guide will provide detailed methodologies for the synthesis of DSS, focusing on the widely employed carbodiimide-mediated coupling reaction. Furthermore, it will outline robust purification and characterization techniques to ensure the high purity required for sensitive biological applications.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the esterification of succinic acid with N-hydroxysuccinimide (NHS). This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid groups of succinic acid for nucleophilic attack by the hydroxyl groups of NHS.

Chemical Reaction Mechanism

The synthesis proceeds via a DCC-mediated coupling mechanism. Dicyclohexylcarbodiimide activates the carboxyl groups of succinic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with N-hydroxysuccinimide to form the stable NHS ester, this compound, and the insoluble byproduct, dicyclohexylurea (DCU).

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

-

Succinic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

1N Hydrochloric acid (HCl)

Procedure:

-

In a clean, dry round-bottom flask, dissolve succinic acid (1.0 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane.

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve dicyclohexylcarbodiimide (2.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the DCC solution to the succinic acid and NHS solution dropwise over 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 1N HCl, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

High purity of this compound is crucial for its intended applications. The primary method for purification is recrystallization.

Experimental Protocol for Recrystallization

Solvent System:

A mixture of ethyl acetate and hexanes is a suitable solvent system for the recrystallization of this compound.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities remain, perform a hot filtration.

-

Slowly add hexanes to the hot solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the purified crystals under vacuum.

Purity and Characterization

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Data Presentation

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity | ≥ 95% | ¹H NMR, HPLC |

| Melting Point | 200-205 °C | Melting Point Apparatus |

| Molecular Formula | C₁₂H₁₂N₂O₈ | --- |

| Molecular Weight | 312.23 g/mol | --- |

Analytical Methods

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for confirming the structure of the final product. The expected chemical shifts in CDCl₃ are:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9 | s | 8H | -CH₂- of succinimide rings |

| ~3.1 | s | 4H | -CH₂- of succinate backbone |

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1815 | C=O stretch (imide) |

| ~1785 | C=O stretch (ester) |

| ~1740 | C=O stretch (imide) |

| ~1210 | C-O stretch (ester) |

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 313.0615 | 335.0434 |

| Observed m/z | ~313.1 | ~335.0 |

Conclusion

The successful synthesis of high-purity this compound is achievable through a well-controlled, carbodiimide-mediated esterification reaction followed by a meticulous recrystallization process. The detailed protocols and analytical data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to produce and verify the quality of this essential crosslinking reagent. Adherence to these methods will ensure the reliability and reproducibility of subsequent bioconjugation and other related applications.

References

Chemical formula and molecular weight of Disuccinimidyl succinate

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl succinate (DSSu) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It is a valuable tool in bioconjugation and proteomics, enabling the covalent linkage of molecules containing primary amines. This guide provides detailed information on its chemical properties, experimental applications, and a workflow for its use in advanced protein interaction studies.

Core Properties and Chemical Data

Disuccinimidyl succinate is characterized by its two NHS ester reactive groups, which readily react with primary amines at a pH range of 7.0-9.0 to form stable amide bonds. Its short, four-carbon spacer arm makes it suitable for crosslinking molecules that are in close proximity.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₂H₁₂N₂O₈ | [1][2] |

| Molecular Weight | 312.23 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Spacer Arm Length | 4.6 Å (approximate) | |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | |

| Target Moiety | Primary amines (-NH₂) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water. | |

| Hydrolysis Half-life of Succinimidyl Succinate (SS) Ester | ~10 minutes at pH 8.5 |

Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a general procedure for crosslinking interacting proteins in a solution using Disuccinimidyl succinate. Optimization may be required for specific applications.

Materials:

-

Disuccinimidyl succinate (DSSu)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer) at pH 7.2-8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of Disuccinimidyl succinate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10-25 mM stock solution of DSSu in anhydrous DMSO or DMF.

-

-

Crosslinking Reaction:

-

Add the DSSu stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching:

-

Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted DSSu.

-

-

Removal of Excess Reagent:

-

Remove unreacted and quenched crosslinker by dialysis against an appropriate buffer or by using a desalting column.

-

-

Analysis:

-

The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or Western blotting.

-

Experimental Workflow: Proximity Ligation Assay (PLA)

The following diagram illustrates a typical workflow for a Proximity Ligation Assay (PLA), a technique used to visualize protein-protein interactions in situ. Disuccinimidyl succinate can be employed in the initial fixation/crosslinking step to stabilize these interactions.

References

An In-depth Technical Guide to the Homobifunctional Nature of Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,5-dioxopyrrolidin-1-yl) succinate, commonly known as Disuccinimidyl succinate (DSS), is a cornerstone reagent in the field of bioconjugation and proteomics. Its homobifunctional nature, characterized by two identical amine-reactive N-hydroxysuccinimide (NHS) esters, makes it an invaluable tool for covalently linking molecules with primary amine groups. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and diverse applications of DSS, with a focus on its utility in elucidating protein-protein interactions and in the development of antibody-drug conjugates (ADCs).

Core Principles and Chemical Nature

DSS is a water-insoluble, membrane-permeable crosslinker.[1] Its structure features two NHS ester functional groups at either end of a succinate spacer. These NHS esters readily and efficiently react with primary amines, such as the ε-amine of lysine residues and the N-termini of proteins, to form stable and irreversible amide bonds.[2][3] This reaction proceeds optimally in a pH range of 7-9.[1][3] The homobifunctional design of DSS allows for the indiscriminate coupling of any two primary amine-containing molecules, making it a versatile tool for a wide array of applications.

Quantitative Data Summary

A clear understanding of the physicochemical properties of DSS is crucial for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂N₂O₈ | [4] |

| Molecular Weight | 312.23 g/mol | [4] |

| Spacer Arm Length | ~11.4 Å | [2] |

| Melting Point | 305-306 °C | [4] |

| Solubility | ||

| DMSO | Slightly soluble | [4] |

| DMF | Slightly soluble | [1] |

| Chloroform | Slightly soluble (with heating/sonication) | [4] |

| Water | Insoluble | [1] |

| NHS Ester Hydrolysis Half-life | ||

| pH 7.0, 0°C | 4-5 hours | [5] |

| pH 8.6, 4°C | 10 minutes | [5] |

| Storage Temperature | -20°C, under inert atmosphere | [4] |

Mechanism of Action: Homobifunctional Crosslinking

The crosslinking reaction with DSS is a two-step process. In the first step, one of the NHS esters reacts with a primary amine on a target molecule, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The second NHS ester on the other end of the DSS molecule is then free to react with another primary amine on a second target molecule, resulting in a covalent crosslink.

Mechanism of DSS-mediated homobifunctional crosslinking.

Experimental Protocols

Preparation of DSS Stock Solution

Due to its susceptibility to hydrolysis, DSS should be dissolved in a dry, amine-free organic solvent immediately before use.[3]

Materials:

-

This compound (DSS)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of DSS to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the desired amount of DSS into a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 25 mM).

-

Vortex thoroughly until the DSS is completely dissolved.

-

Use the stock solution immediately. Do not store aqueous dilutions of DSS.

General Protein Crosslinking Protocol

This protocol provides a general framework for crosslinking proteins in solution. Optimal conditions, such as the molar excess of DSS and incubation time, may need to be determined empirically for each specific application.

Materials:

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)

-

DSS stock solution (e.g., 25 mM in DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

Procedure:

-

Prepare the protein sample at the desired concentration in a suitable amine-free buffer.

-

Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DSS to protein is a common starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.

-

The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Intracellular Crosslinking Protocol

The membrane permeability of DSS allows for the in situ crosslinking of proteins within living cells.

Materials:

-

Cell culture in suspension or adherent

-

Phosphate-buffered saline (PBS), ice-cold

-

DSS stock solution (e.g., 25 mM in DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell lysis buffer

Procedure:

-

Harvest the cells and wash them three times with ice-cold PBS to remove any amine-containing media components.

-

Resuspend the cells in PBS at the desired density.

-

Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate the cells for 30 minutes at room temperature.

-

Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Pellet the cells by centrifugation and proceed with cell lysis and subsequent analysis of the crosslinked protein complexes.

Antibody-Drug Conjugation (ADC) using DSS

This protocol outlines a general procedure for conjugating a small molecule drug containing a primary amine to an antibody. This is a simplified model, and optimization is critical for successful ADC development.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

Amine-containing drug molecule

-

DSS stock solution (e.g., 25 mM in DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

-

To a solution of the amine-containing drug, add a molar excess of DSS stock solution and react for 30-60 minutes at room temperature to form the NHS-activated drug intermediate.

-

Purify the activated drug intermediate to remove excess DSS.

-

Add the purified activated drug to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature.

-

Quench the reaction with quenching buffer.

-

Purify the resulting ADC using an appropriate chromatography method to remove unconjugated drug and antibody.

-

Characterize the ADC for DAR, purity, and biological activity.

Applications in Research and Drug Development

Probing Protein-Protein Interactions

A primary application of DSS is to stabilize and identify protein-protein interactions. By covalently linking interacting proteins, transient or weak interactions can be captured for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.

Elucidating Protein Complex Stoichiometry and Structure

DSS crosslinking, coupled with SDS-PAGE and mass spectrometry, can provide valuable information about the subunit composition and spatial arrangement of protein complexes. The fixed distance of the DSS spacer arm (approximately 11.4 Å) provides a constraint for computational modeling of protein structures.[2]

Antibody-Drug Conjugates (ADCs)

In the realm of drug development, homobifunctional crosslinkers like DSS can be utilized in the synthesis of ADCs. By linking a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen, ADCs can selectively deliver the therapeutic agent to cancer cells, minimizing off-target toxicity.

Mandatory Visualizations

Experimental Workflow for Protein Crosslinking and Mass Spectrometry Analysis

A typical workflow for identifying protein-protein interactions using DSS.

EGFR Signaling Pathway Interaction Mapping

DSS can be employed to investigate the protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By crosslinking interacting partners, researchers can map the signaling cascade and identify novel therapeutic targets.

Mapping EGFR pathway interactions with DSS.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that has become an indispensable tool in modern biological research and drug development. Its ability to efficiently and irreversibly link primary amines provides a robust method for studying protein-protein interactions, elucidating the structure of protein complexes, and constructing targeted therapeutics such as ADCs. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are paramount to achieving reliable and reproducible results. As proteomics and targeted therapies continue to advance, the utility of DSS and similar crosslinking reagents is set to expand, further enabling the exploration of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking Using Disuccinimidyl Succinate (DSS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl succinate (DSS) is a non-cleavable, membrane-permeable crosslinking agent widely used to stabilize protein-protein interactions.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) to form stable amide bonds.[2][3][4][5] This protocol provides a detailed guide for using DSS to crosslink proteins for subsequent analysis. DSS is water-insoluble and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][2][3][4][5]

Key Experimental Parameters

Successful protein crosslinking with DSS depends on several critical parameters that should be optimized for each specific application. The following table summarizes the key quantitative data for designing your experiments.

| Parameter | Recommended Range/Value | Notes |

| DSS Concentration | 0.25 - 5 mM (final concentration) | The optimal concentration depends on the protein concentration and the desired degree of crosslinking.[2][3][4][5][6] |

| Molar Excess of DSS to Protein | 10-fold molar excess for protein solutions > 5 mg/mL. 20- to 50-fold molar excess for more dilute protein solutions. | Higher molar excess is generally required for lower protein concentrations to achieve efficient crosslinking.[2][3][4][5][7] |

| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers. | The buffer must be free of primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with DSS.[7] |

| pH | 7.0 - 9.0 | The reaction of NHS esters with primary amines is most efficient at neutral to slightly alkaline pH.[2][3][4][5][6] |

| Incubation Temperature | Room temperature or on ice (4°C) | The reaction rate is not highly sensitive to temperature.[6] |

| Incubation Time | 30 - 60 minutes at room temperature. 2 - 3 hours on ice. | Longer incubation times may be necessary at lower temperatures.[2][3][4][6] |

| Quenching Reagent | 1 M Tris or glycine, pH 7.5 | Added to a final concentration of 20-50 mM to stop the crosslinking reaction by consuming unreacted DSS.[2][7] |

| Quenching Time | 15 minutes at room temperature | Ensures that all unreacted DSS is quenched before downstream analysis.[2] |

Experimental Protocols

A. Preparation of Reagents

-

DSS Stock Solution:

-

Equilibrate the vial of DSS to room temperature before opening to prevent moisture condensation.[2][3][5][6] DSS is moisture-sensitive.[2][3][5][6]

-

Immediately before use, prepare a stock solution of DSS in dry DMSO or DMF. For example, to prepare a 25 mM stock solution, dissolve 2 mg of DSS in 216 µL of DMSO.[3][5]

-

Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[2][3][5][7]

-

-

Reaction Buffer:

-

Quenching Solution:

B. Protein Crosslinking Procedure

-

Protein Preparation:

-

Prepare the protein sample in the chosen reaction buffer. If necessary, perform a buffer exchange to remove any interfering substances.

-

-

Crosslinking Reaction:

-

Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[2][3][4][5][6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]

-

Gently mix the reaction mixture immediately. A hazy solution may form upon addition of the DSS solution, which is normal.[7]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-3 hours.[2][3][4][6]

-

-

Quenching the Reaction:

-

Analysis of Crosslinked Products:

Visualizations

Experimental Workflow

Caption: Experimental workflow for protein crosslinking using DSS.

DSS Crosslinking Reaction Mechanism

Caption: Chemical reaction of DSS with a primary amine on a protein.

References

- 1. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. store.sangon.com [store.sangon.com]

- 4. interchim.fr [interchim.fr]

- 5. store.sangon.com [store.sangon.com]

- 6. researchgate.net [researchgate.net]

- 7. DSS (disuccinimidyl suberate), No-Weigh™ Format - FAQs [thermofisher.com]

- 8. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

Application Notes and Protocols for the Preparation of a Stock Solution of Bis(2,5-dioxopyrrolidin-1-yl) succinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as Disuccinimidyl succinate (DSS), is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. Its chemical formula is C12H12N2O8 with a molecular weight of 312.23 g/mol .[1][2][3] DSS is widely utilized in biochemistry and pharmaceutical sciences to form stable amide bonds by reacting with primary amine groups (-NH2), which are readily available on molecules such as proteins (e.g., on lysine residues) and amine-modified oligonucleotides.[1][4] This application note provides a detailed protocol for the preparation of a stock solution of this compound for use in various crosslinking and bioconjugation experiments.

Chemical Properties and Solubility

This compound is a white to pale yellow crystalline solid.[5] It has a high melting point of 305–306°C, indicating significant thermal stability.[1] However, the NHS ester functional groups are susceptible to hydrolysis, particularly in aqueous solutions with a basic pH. Therefore, it is crucial to handle the reagent in a moisture-free environment and prepare solutions immediately before use.[4][6]

The solubility of this compound is a critical factor in the preparation of stock solutions. It is sparingly soluble in water but exhibits moderate solubility in polar aprotic organic solvents.[1]

Data Presentation: Solubility and Recommended Solvents

| Parameter | Value | Source(s) |

| Molecular Formula | C12H12N2O8 | [1][2] |

| Molecular Weight | 312.23 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Recommended Solvents | Anhydrous Dimethyl sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) | [1][4][7] |

| Aqueous Solubility | Sparingly soluble | [1] |

| Storage of Solid | Freezer (-20°C), with desiccant | [4] |

| Storage of Stock Solution | Use immediately. Can be stored at -20°C for up to two weeks if prepared in anhydrous solvent and protected from moisture. | [4][8] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials

-

This compound (CAS 30364-60-4)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile, disposable tips

-

Vortex mixer

-

Analytical balance

Equipment

-

Fume hood

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

This compound may cause eye and skin irritation.[5]

-

Always handle the compound and solvent in a well-ventilated fume hood.

-

Wear appropriate PPE throughout the procedure.[5]

Procedure

-

Equilibration of Reagent: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents moisture from the air from condensing inside the vial, which could lead to hydrolysis of the NHS ester.[4][6]

-

Weighing the Reagent: In a fume hood, carefully weigh out the required amount of this compound. To prepare a 10 mM stock solution, you will need 3.123 mg per 1 mL of solvent.

-

Calculation: Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) = Mass (g)

-

0.010 mol/L x 312.23 g/mol x 0.001 L = 0.003123 g = 3.123 mg

-

-

Dissolution:

-

Transfer the weighed this compound to a clean, dry microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube. For example, add 1 mL of anhydrous DMSO to 3.123 mg of the reagent.

-

Immediately cap the tube tightly.

-

-

Mixing: Vortex the solution briefly until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, but prolonged heating should be avoided to prevent degradation.[1]

-

Use and Storage:

-

It is highly recommended to use the stock solution immediately after preparation for the best results.[4][8] The NHS-ester group hydrolyzes quickly in the presence of moisture.[4]

-

If immediate use is not possible, the stock solution, prepared in anhydrous DMSO, can be stored in small aliquots at -20°C for up to two weeks.[8] Ensure the container is tightly sealed to prevent moisture contamination. Avoid repeated freeze-thaw cycles.[8] Discard any unused dissolved reagent that has not been properly stored.[4]

-

Visualizations

Experimental Workflow

Caption: Workflow for preparing a stock solution of this compound.

Signaling Pathway (General Reaction)

Caption: General reaction of this compound with a primary amine.

References

- 1. Buy this compound | 30364-60-4 [smolecule.com]

- 2. Synthonix, Inc > 30364-60-4 | this compound [synthonix.com]

- 3. chemscene.com [chemscene.com]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. chembk.com [chembk.com]

- 6. furthlab.xyz [furthlab.xyz]

- 7. lumiprobe.com [lumiprobe.com]

- 8. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Molar Excess Calculation of DSS in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disuccinimidyl Suberate (DSS) in Protein Interaction Studies

Disuccinimidyl suberate (DSS) is a non-cleavable, membrane-permeable chemical crosslinker widely used to stabilize protein-protein interactions.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) to form stable amide bonds.[2][3] With a spacer arm length of 11.4 Å, DSS is effective in covalently linking proteins that are in close proximity, thereby capturing both stable and transient interactions for subsequent analysis.[4] This technique is invaluable for elucidating the composition and topology of protein complexes, providing insights into cellular signaling pathways and aiding in drug discovery efforts.[5][6]

The efficacy of DSS cross-linking is critically dependent on the molar ratio of the crosslinker to the protein. An insufficient molar excess may result in incomplete cross-linking, while an excessive amount can lead to non-specific cross-linking and the formation of large, insoluble aggregates. Therefore, careful calculation and optimization of the DSS molar excess are paramount for obtaining meaningful and reproducible results.

Principles of DSS Cross-linking and Molar Excess Calculation

The fundamental principle of DSS cross-linking involves the reaction of its two NHS-ester groups with primary amines on interacting proteins. This reaction is most efficient at a pH range of 7-9.[4] The choice of molar excess of DSS over the protein is influenced by the protein concentration. For more concentrated protein samples, a lower molar excess is generally required, as the higher concentration of protein molecules favors the cross-linking reaction over hydrolysis of the NHS esters.[4]

General Recommendations for Molar Excess

The optimal molar excess of DSS is system-dependent and should be determined empirically. However, the following recommendations can serve as a starting point for optimization:

| Protein Concentration | Recommended DSS Molar Excess | Final DSS Concentration Range |

| > 5 mg/mL | 10-fold | 0.25 - 5 mM |

| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM |

This data is compiled from multiple sources.[4][7][8]

Molar Excess Calculation Example

Objective: To perform a cross-linking reaction on a 2 mg/mL solution of a 50 kDa protein using a 25-fold molar excess of DSS.

-

Calculate the molar concentration of the protein:

-

Protein concentration = 2 mg/mL = 2 g/L

-

Molar mass of protein = 50 kDa = 50,000 g/mol

-

Molar concentration = (2 g/L) / (50,000 g/mol ) = 4 x 10⁻⁵ M (or 40 µM)

-

-

Calculate the required molar concentration of DSS:

-

Molar excess = 25-fold

-

DSS concentration = 25 x (4 x 10⁻⁵ M) = 1 x 10⁻³ M (or 1 mM)

-

-

Prepare the DSS stock solution and add to the protein sample:

-

DSS is not water-soluble and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3]

-

Prepare a 25 mM DSS stock solution in DMSO.

-

To achieve a final concentration of 1 mM DSS in the protein sample, you would add 4 µL of the 25 mM DSS stock solution to every 96 µL of the protein solution (a 1:25 dilution). It is important to keep the final concentration of the organic solvent low (typically ≤10%) to avoid protein denaturation.[5]

-

Experimental Protocols

Protocol for In Vitro Cross-linking of Purified Proteins

This protocol provides a general procedure for the chemical cross-linking of purified proteins in solution using DSS.

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or sodium phosphate buffer, pH 7-9).[4][7]

-

Disuccinimidyl suberate (DSS)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[5]

-